4-Thiazolidinone, 5,5'-(1-methylethylidene)bis(3-methyl-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) typically involves multicomponent reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. The presence of sulfur and nitrogen atoms in the ring structure enhances its ability to form strong interactions with biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-Thiazolidinone: Known for its antimicrobial properties.
4-Thiazolidinone: Often used in anticancer research.
5-Thiazolidinone: Investigated for its anti-inflammatory effects.
2-Thioxo-4-thiazolidinone: Commonly used in the synthesis of drug-like compounds.
Properties
CAS No. |
6630-61-1 |
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Molecular Formula |
C11H14N2O2S4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-methyl-5-[2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)propan-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2O2S4/c1-11(2,5-7(14)12(3)9(16)18-5)6-8(15)13(4)10(17)19-6/h5-6H,1-4H3 |
InChI Key |
OSKORECZYVIDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C(=O)N(C(=S)S1)C)C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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